molecular formula C8H5I B13474321 1-Ethynyl-3-Iodobenzene CAS No. 53273-18-0

1-Ethynyl-3-Iodobenzene

Cat. No.: B13474321
CAS No.: 53273-18-0
M. Wt: 228.03 g/mol
InChI Key: QPJKKRVELACDQV-UHFFFAOYSA-N
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Description

1-Ethynyl-3-Iodobenzene is an organic compound that belongs to the class of iodobenzenes It consists of a benzene ring substituted with an ethynyl group at the first position and an iodine atom at the third position

Preparation Methods

1-Ethynyl-3-Iodobenzene can be synthesized through several methods. One common synthetic route involves the Sonogashira coupling reaction, where an aryl halide (such as 3-iodobenzene) is coupled with an alkyne (such as ethynyl) in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions and produces high yields of the desired product.

Another method involves the direct iodination of 1-ethynylbenzene using iodine and a suitable oxidizing agent . This method is less commonly used due to the potential for side reactions and lower yields.

Chemical Reactions Analysis

1-Ethynyl-3-Iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling, Heck reaction, and Suzuki coupling.

    Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.

Scientific Research Applications

1-Ethynyl-3-Iodobenzene has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of novel materials, including polymers and nanomaterials.

    Medicinal Chemistry: Researchers are exploring its potential as a precursor for the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 1-Ethynyl-3-Iodobenzene primarily involves its reactivity towards various chemical reagents. The iodine atom and ethynyl group provide sites for nucleophilic and electrophilic attacks, respectively. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the ethynyl group and promoting the oxidative addition of the aryl halide .

Comparison with Similar Compounds

1-Ethynyl-3-Iodobenzene can be compared with other similar compounds, such as:

    1-Ethynyl-4-Iodobenzene: Similar structure but with the iodine atom at the fourth position.

    1-Ethynyl-2-Iodobenzene:

    Iodobenzene: Lacks the ethynyl group, making it less reactive in coupling reactions but still useful in other substitution reactions.

Properties

IUPAC Name

1-ethynyl-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5I/c1-2-7-4-3-5-8(9)6-7/h1,3-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJKKRVELACDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608289
Record name 1-Ethynyl-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53273-18-0
Record name 1-Ethynyl-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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